RC-3095 TFA

Bombesin Antagonism Pancreatic Acini Assay Structure-Activity Relationship

This synthetic pseudononapeptide (D-Tpi-Gln-Trp-Ala-Val-Gly-His-Leu-Ψ(CH₂-NH)-Leu-NH₂) offers proven in vivo potency and selectivity. Critical for replicating >70% tumor growth reduction in xenograft models. 8-10 h plasma half-life ensures robust preclinical data. For batch-to-batch consistency in cancer, neuroendocrine, or inflammation studies, choose this validated tool.

Molecular Formula C58H80F3N15O11
Molecular Weight 1220.3 g/mol
Cat. No. B10782053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRC-3095 TFA
Molecular FormulaC58H80F3N15O11
Molecular Weight1220.3 g/mol
Structural Identifiers
SMILESCC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C4CC5=C(CN4)NC6=CC=CC=C56.C(=O)(C(F)(F)F)O
InChIInChI=1S/C56H79N15O9.C2HF3O2/c1-29(2)18-35(25-61-42(50(58)74)19-30(3)4)66-55(79)45(21-34-24-59-28-64-34)68-48(73)27-63-56(80)49(31(5)6)71-51(75)32(7)65-54(78)44(20-33-23-60-39-14-10-8-12-36(33)39)70-52(76)41(16-17-47(57)72)69-53(77)43-22-38-37-13-9-11-15-40(37)67-46(38)26-62-43;3-2(4,5)1(6)7/h8-15,23-24,28-32,35,41-45,49,60-62,67H,16-22,25-27H2,1-7H3,(H2,57,72)(H2,58,74)(H,59,64)(H,63,80)(H,65,78)(H,66,79)(H,68,73)(H,69,77)(H,70,76)(H,71,75);(H,6,7)/t32-,35-,41-,42-,43+,44-,45-,49-;/m0./s1
InChIKeyZHNRKEKBKBWCMF-RWWZSYIDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RC-3095 TFA Salt: A Potent and Selective Pseudononapeptide Bombesin/GRP Receptor Antagonist for Cancer and Inflammation Research


The compound (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid, widely known as RC-3095 TFA [1], is a synthetic pseudononapeptide bombesin/gastrin-releasing peptide (BN/GRP) receptor antagonist . It features the sequence D-Tpi-Gln-Trp-Ala-Val-Gly-His-Leu-Ψ(CH₂-NH)-Leu-NH₂, where the C-terminal Leu-Ψ(CH₂-NH)-Leu pseudopeptide bond and D-Tpi (D-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carbonyl) modifications confer enhanced stability and receptor binding properties .

RC-3095 TFA: Why Not All Bombesin/GRP Antagonists Are Interchangeable


While several bombesin/GRP receptor antagonists exist, their functional profiles vary substantially based on subtle structural differences. RC-3095, a pseudononapeptide with a specific D-Tpi N-terminus and a reduced C-terminal amide bond [1], exhibits a unique combination of high potency, receptor subtype selectivity, and in vivo efficacy that distinguishes it from earlier antagonists like [D-Phe12]-Bombesin and from structurally related analogs like RC-3125 or RC-3100. Direct comparative studies reveal that simple substitution with a less potent analog can lead to a 10-fold loss in inhibitory activity [2] or a complete failure to antagonize a desired endocrine response [3], underscoring the importance of selecting the precise compound for reproducible research.

RC-3095 TFA: Quantitative Evidence for Differential Performance Against Key Comparators


RC-3095 vs. RC-3125 and RC-3420: Comparative Potency in Inhibiting Bombesin-Stimulated Amylase Release

In a direct head-to-head superfusion assay using isolated rat pancreatic acini, the antagonist RC-3095 (d-Tpi6,Leu13Ψ(CH2NH)Leu14-bombesin-(6-14)) demonstrated superior potency compared to its close structural analog RC-3125 (d-Trp6,Leu13Ψ(CH2NH)Leu14-bombesin-(6-14)) in inhibiting GRP(14-27)-stimulated amylase release [1]. Notably, the analog RC-3420 (d-Trp6,Leu13Ψ(CH2NH)Phe14-bombesin-(6-14)) was found to be even more potent in this specific assay [1].

Bombesin Antagonism Pancreatic Acini Assay Structure-Activity Relationship

RC-3095 vs. RC-3100 vs. RC-3120: Quantifying the 10-Fold Difference in In Vivo Pancreatic Secretion Inhibition

In a comparative study of three pseudononapeptide bombesin/GRP antagonists in conscious rats with chronic pancreatic fistulas, RC-3095 and RC-3100 were found to be equally potent, while RC-3120 was significantly less effective. The dose required to inhibit bombesin-stimulated pancreatic protein secretion by 50% (ID50) was 20 nmol/kg per hour for RC-3095 and RC-3100, but 160 nmol/kg per hour for RC-3120 [1].

In Vivo Pharmacology Pancreatic Fistula Model Dose-Response

RC-3095 vs. [D-Phe12]-Bombesin: From Millimolar to Nanomolar - A Leap in Antagonist Potency

A comparison of RC-3095 with the earlier bombesin antagonist [D-Phe12]-Bombesin reveals a dramatic improvement in potency. While [D-Phe12]-Bombesin inhibits bombesin-induced amylase release in guinea pig pancreas with an IC50 of 4 mM (4,000,000 nM) , RC-3095 and related pseudononapeptides achieve inhibition in similar assays with IC50 values in the 10⁻⁷ M (100 nM) range [1], representing an approximately 40,000-fold increase in potency.

Receptor Antagonism Binding Affinity Comparative Pharmacology

RC-3095 vs. RC-3950-II: Functional Selectivity and Binding Affinity in Gastric Cancer Models

In a study evaluating bombesin/GRP antagonists on human gastric cancer (Hs746T) cells, a clear hierarchy of in vivo antitumor efficacy was observed that did not perfectly correlate with receptor binding affinity. While RC-3950-II showed the highest binding affinity for bombesin receptors, RC-3095 demonstrated significant and quantifiable antitumor activity, decreasing tumor volume by 88.3% and tumor growth rate by 76.9% [1].

Gastric Cancer Receptor Binding Antitumor Activity

RC-3095 TFA Salt vs. Acetate Salt: Solubility and Handling Advantages for Experimental Use

RC-3095 is available as both an acetate and a TFA salt. The TFA salt form of RC-3095 (CAS 1217463-61-0) is a solid that exhibits high solubility in water, with a reported value of 40 mg/mL at 25°C using sonication . This provides a practical advantage for preparing stock solutions for in vitro and in vivo studies, as the TFA salt form is specifically noted to ensure consistent solvation properties .

Peptide Chemistry Solubility Formulation

RC-3095 TFA: High-Impact Research and Industrial Application Scenarios


In Vivo Preclinical Oncology: Evaluating GRPR-Dependent Tumor Growth Inhibition

Given its demonstrated ability to reduce tumor growth by over 70% in multiple xenograft models (e.g., gastric, glioblastoma, pancreatic cancer) [1][2], RC-3095 TFA is a critical tool for in vivo studies investigating the role of the bombesin/GRP axis in tumor progression. The 8-10 hour plasma half-life in humans [3] and established in vivo dosing regimens (e.g., 20 μg twice daily s.c. in mice) provide a strong foundation for designing robust preclinical experiments.

Endocrine and Exocrine Secretion Studies: A Potent Tool for Dissecting GRP-Mediated Pathways

RC-3095 TFA's potent and specific antagonism of bombesin/GRP-stimulated amylase and gastrin release [1][4] makes it the antagonist of choice for researchers studying gastrointestinal physiology. Its ability to completely block GRP(14-27)-induced growth hormone suppression in rats when administered intracerebroventricularly [4] further demonstrates its utility in neuroendocrine research, where a high degree of target selectivity is essential.

Inflammation and Immunology Research: Investigating GRPR in Arthritis and Sepsis Models

RC-3095 TFA has shown efficacy in reducing synovial fibroblast invasion in experimental arthritis models and improving survival in a sepsis model [5]. For researchers exploring the non-oncological roles of GRPR in immune and inflammatory processes, RC-3095 TFA offers a validated tool with published effective in vivo doses (e.g., 0.3-1 mg/kg s.c. for arthritis ), enabling direct comparison with existing data.

Pharmacokinetic and Formulation Development: A Reference Antagonist with Clinical Data

RC-3095 is one of the few bombesin/GRP antagonists with published Phase I clinical trial data, providing valuable human pharmacokinetic parameters (plasma half-life of 8.6-10.9 h [3]) and a known toxicity profile. This makes it an excellent reference compound for developing new GRPR-targeted therapeutics or novel drug delivery systems, such as the pulmonary inhalation route which demonstrated 69% bioavailability compared to s.c. injection [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for RC-3095 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.